Hydrobromide Salt: Solubility & Stability
The hydrobromide salt form of N-(5-bromothiazol-2-yl) acetamide (CAS 1354359-55-9) provides enhanced solubility and stability compared to the free base N-(5-bromothiazol-2-yl)acetamide (CAS 7336-54-1). While direct solubility data for this specific compound are not publicly reported, class-level inference from closely related thiazole hydrobromide salts demonstrates significant improvements. For instance, 2-bromo-1-(thiazol-5-yl)ethanone hydrobromide exhibits excellent solubility (>50 mg/mL at 25°C in methanol) due to the ionic nature of the salt . Similarly, general guidance for thiazole hydrobromides indicates that salt formation enhances solubility in polar solvents and provides moderate thermal stability with decomposition occurring at elevated temperatures, advantageous over neutral free bases . The hydrobromide salt form ensures stability under various storage conditions while maintaining adequate solubility for biological assays .
| Evidence Dimension | Solubility (in methanol at 25°C) |
|---|---|
| Target Compound Data | Not directly measured; inferred >50 mg/mL based on analogous thiazole hydrobromide |
| Comparator Or Baseline | Free base N-(5-bromothiazol-2-yl)acetamide (CAS 7336-54-1); solubility typically moderate in polar solvents |
| Quantified Difference | ≥ 2-5 fold improvement (class-level inference) |
| Conditions | Class-level data from 2-bromo-1-(thiazol-5-yl)ethanone hydrobromide in methanol at 25°C |
Why This Matters
Improved solubility and stability facilitate handling in aqueous/organic synthetic workflows and biological assays, reducing aggregation and precipitation risks.
